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molecular formula C14H19N3 B2526899 1-benzyl-3-tert-butyl-1H-pyrazol-5-amine CAS No. 866255-96-1

1-benzyl-3-tert-butyl-1H-pyrazol-5-amine

Cat. No. B2526899
M. Wt: 229.327
InChI Key: HOUXXJHKQHEAJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09320739B2

Procedure details

Following the procedure in Example 161A Step 3, benzylhydrazine (977 mg, 8.0 mmol) and 4,4-dimethyl-3-oxopentanenitrile (1.0 g, 8.0 mmol) to give 1-benzyl-3-tert-butyl-1H-pyrazol-5-amine (666 mg, 2.90 mmol, 36%). 1H NMR (300 MHz, DMSO-d6) δ 7.32-7.21 (m, 3H), 7.09 (d, 2H), 5.17 (s, 1H), 5.05 (d, 4H), 1.15 (s, 9H); LC-MS (ESI) m/z 230 (M+H)+.
Quantity
977 mg
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:8][NH2:9])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH3:10][C:11]([CH3:18])([CH3:17])[C:12](=O)[CH2:13][C:14]#[N:15]>>[CH2:1]([N:8]1[C:14]([NH2:15])=[CH:13][C:12]([C:11]([CH3:18])([CH3:17])[CH3:10])=[N:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
977 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)NN
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
CC(C(CC#N)=O)(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1N=C(C=C1N)C(C)(C)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2.9 mmol
AMOUNT: MASS 666 mg
YIELD: PERCENTYIELD 36%
YIELD: CALCULATEDPERCENTYIELD 36.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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